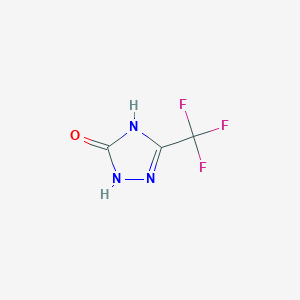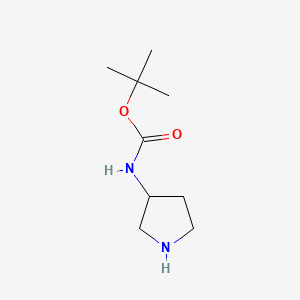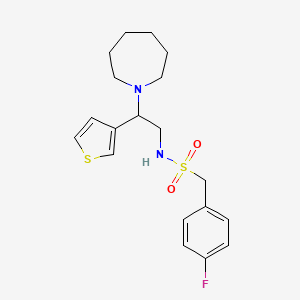
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound known for its multifaceted applications in various scientific fields Its structure comprises distinct functional groups like isoquinoline, furan, and methoxybenzyl, making it a point of interest for chemists and researchers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide involves a multi-step process:
Formation of the 3,4-Dihydroisoquinoline Core: : The initial step generally involves the reduction of isoquinoline derivatives under hydrogenation conditions.
Introduction of the Furan Group: : This can be achieved via a coupling reaction using appropriate furan-based reagents.
Amide Bond Formation: : Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride in the presence of a base.
Industrial Production Methods
Industrial production may rely on the optimization of each step to enhance yield and purity. This includes:
Catalytic Optimization: : Using specific catalysts to increase reaction efficiency.
Continuous Flow Chemistry: : Implementing continuous reactors for large-scale synthesis.
Purification Techniques: : Employing chromatography and recrystallization methods for product refinement.
化学反応の分析
Types of Reactions
Oxidation: : The isoquinoline and furan groups may undergo oxidation, leading to different hydroxylated derivatives.
Reduction: : Reduction reactions can further modify the dihydroisoquinoline ring.
Substitution: : Various substitution reactions can occur at the furan and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Electrophilic aromatic substitution using reagents like bromine or sulfuric acid.
Major Products
The major products will vary depending on the type of chemical reaction:
Hydroxylated Derivatives: from oxidation.
Reduced Isoquinoline Compounds: from reduction.
Substituted Furan and Benzyl Derivatives: from substitution.
科学的研究の応用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits a broad range of applications:
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmacological Research: : Exploring its potential as a bioactive compound due to its unique structure.
Drug Development: : Investigating its efficacy and mechanism in treating certain diseases.
Industry
Catalysis: : Used as a catalyst or catalyst precursor in various industrial reactions.
Organic Electronics: : Potential use in the development of organic electronic components due to its electronic properties.
作用機序
Mechanism by Which It Exerts Its Effects
The compound interacts with specific molecular targets through its functional groups, leading to a range of biological and chemical effects.
Molecular Targets and Pathways
Isoquinoline Group: : May interact with enzymes or receptors in biological systems.
Furan Group: : Potential for binding to nucleophilic sites in biomolecules.
Methoxybenzyl Group: : Contributes to lipophilicity, affecting membrane permeability and interaction with hydrophobic sites.
類似化合物との比較
Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: : Lacks the furan moiety, leading to different properties and applications.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide: : The phenyl group replaces the furan, altering its reactivity and biological activity.
Highlighting Its Uniqueness
There you have it—a deep dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
特性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDFPRGLFCTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-benzamido-N-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2543249.png)


![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)



![2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2543259.png)
![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
